3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
Overview
Description
Synthesis Analysis
An efficient approach for the synthesis of 5-amino-3-methyl-7-aryl-1,3-dihydroisobenzofuran-4,6-dicarbonitrile derivatives has been described, showcasing a simple and facile process for structuring important heterocyclic compounds under mild conditions, achieving rapid reaction rates, high yield, and a straightforward procedure (Yin et al., 2017).
Molecular Structure Analysis
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been employed to determine the molecular structure and spectroscopic characterization of related compounds, offering insights into their molecular parameters, electronic interactions, and reactivity descriptors (Wazzan et al., 2016).
Chemical Reactions and Properties
Various studies have elaborated on the chemical reactions involving 1,3-dihydroisobenzofuran derivatives, demonstrating their versatile reactivity towards nucleophilic and electrophilic additions. These reactions facilitate the synthesis of functionally diverse heterocyclic compounds, showcasing the compound's role in organic synthesis (Cottyn et al., 2009).
Physical Properties Analysis
The physical properties of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile and its derivatives can be inferred from spectroscopic data and computational studies. These include the analysis of FT-IR, NMR, UV-Vis absorption, and fluorescence emission spectra, providing valuable information on the compound's structure and behavior under different conditions (Khajehzadeh & Moghadam, 2017).
Chemical Properties Analysis
The chemical properties of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile derivatives have been extensively studied through reactions such as cascade reactions, nucleophilic ring opening, and heterocyclization processes. These studies highlight the compound's capacity to undergo transformations that are critical for the synthesis of complex organic molecules (Ca' et al., 2009).
Scientific Research Applications
Pharmacophore Derivatives Synthesis : A study by Shemyakina et al. (2014) highlights a method for synthesizing functionalized furan-3(2H)-one from γ-hydroxyalk-2-ynenitriles and 3-hydroxybenzoic acid, offering a path to new pharmacophore derivatives (Shemyakina et al., 2014).
Oxidative Cyclizations in Synthesis : Yılmaz et al. (2005) describe the synthesis of 4,5-dihydrofuran-3-carbonitriles using manganese(III) acetate-mediated oxidative cyclizations, demonstrating higher yields compared to phenyl-substituted derivatives (Yılmaz et al., 2005).
Photorearrangement Studies : Pfoertner et al. (1993) explored the photorearrangement of 2-oxoindeno[1,7-bc]furan-6-carbonitrile, revealing a unique 1,3-carbalkoxy shift under specific conditions (Pfoertner et al., 1993).
Cascade Reaction for Derivative Synthesis : Ca' et al. (2009) presented a cascade reaction for converting alkynyloxiranes into functionalized 1,3-dihydroisobenzofurans and tetrahydrofuran derivatives, offering efficient synthesis methods (Ca' et al., 2009).
Biological Activities of Derivatives : Sa̧czewski et al. (1998) synthesized N-(4,5-dihydroimidazol-2-yl)-1,3-dihydrobenzimidazole derivatives, showing potential as inhibitors of human blood platelet aggregation and reducing arterial blood pressure in rats (Sa̧czewski et al., 1998).
Fluorescent Material Development : Rangnekar and Rajadhyaksha (1986) explored the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives and their fluorescent properties, potentially useful in developing new fluorescent materials (Rangnekar & Rajadhyaksha, 1986).
Drug-Likeness and Molecular Docking : Swamy et al. (2020) demonstrated the potential drug-likedness of dihydrofuran carbonitrile derivatives through in silico molecular docking analysis (Swamy et al., 2020).
Antidepressant Molecular Analysis : Khajehzadeh and Moghadam (2017) analyzed the molecular structure and properties of a 1,3-dihydroisobenzofuran-5-carbonitrile derivative used as an antidepressant (Khajehzadeh & Moghadam, 2017).
Safety And Hazards
properties
IUPAC Name |
3-oxo-1H-2-benzofuran-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFPTPKYWROKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C#N)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80534934 | |
Record name | 3-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80534934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile | |
CAS RN |
89877-62-3 | |
Record name | 3-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80534934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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